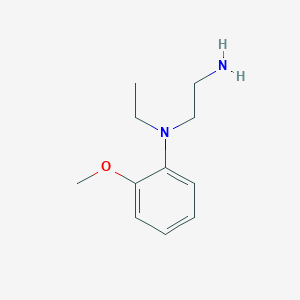![molecular formula C13H21NO B14557632 3-Methyl-N-(propan-2-yl)bicyclo[2.2.2]oct-5-ene-2-carboxamide CAS No. 61798-98-9](/img/structure/B14557632.png)
3-Methyl-N-(propan-2-yl)bicyclo[2.2.2]oct-5-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(propan-2-yl)bicyclo[222]oct-5-ene-2-carboxamide is a bicyclic compound with a unique structure that includes a bicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(propan-2-yl)bicyclo[2.2.2]oct-5-ene-2-carboxamide typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxamide group: This step involves the reaction of the bicyclo[2.2.2]octane derivative with an appropriate amine under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(propan-2-yl)bicyclo[2.2.2]oct-5-ene-2-carboxamide can undergo various chemical reactions, including
Properties
CAS No. |
61798-98-9 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-methyl-N-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carboxamide |
InChI |
InChI=1S/C13H21NO/c1-8(2)14-13(15)12-9(3)10-4-6-11(12)7-5-10/h4,6,8-12H,5,7H2,1-3H3,(H,14,15) |
InChI Key |
VLQSMULSYPHRHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C1C(=O)NC(C)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


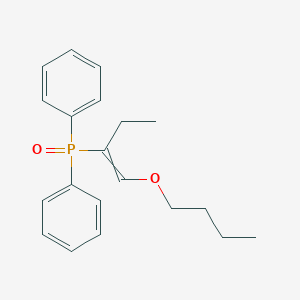
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1,5,6-trimethyl-](/img/structure/B14557557.png)
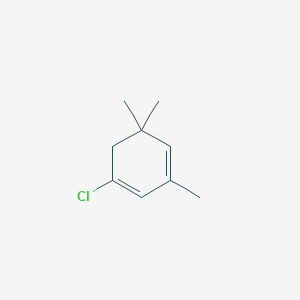
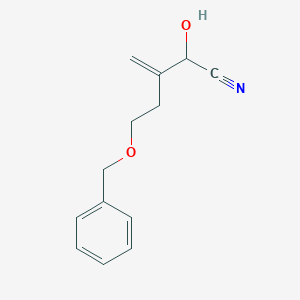
![Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14557574.png)
![Methyl(oxo)bis{[(oxolan-2-yl)methoxy]methyl}-lambda~5~-phosphane](/img/structure/B14557585.png)
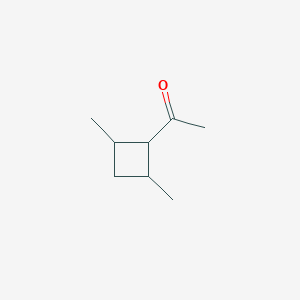
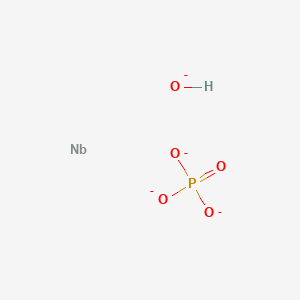
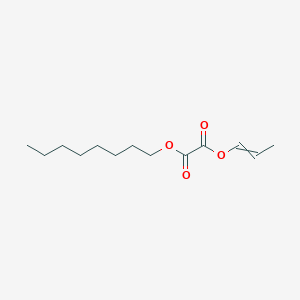

![N-{[3-(Cyanomethyl)thiophen-2-yl]methyl}acetamide](/img/structure/B14557622.png)
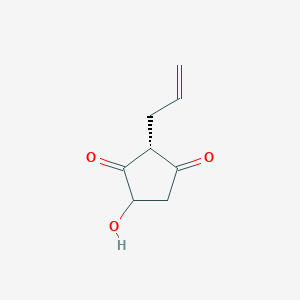
![9,9-Dibromo-5-methoxybicyclo[6.1.0]non-3-ene](/img/structure/B14557633.png)
